molecular formula C9H10FNO2 B3145283 (R)-3-Amino-2-(4-fluorophenyl)propanoic acid CAS No. 570412-36-1

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid

Cat. No.: B3145283
CAS No.: 570412-36-1
M. Wt: 183.18 g/mol
InChI Key: INCYJBABWRDJSO-QMMMGPOBSA-N
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Description

®-3-Amino-2-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H10FNO2

Mechanism of Action

Target of Action

®-3-Amino-2-(4-fluorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. The primary targets of this compound are likely to be the same as those of phenylalanine, including various enzymes and receptors involved in protein synthesis and metabolic pathways.

Biochemical Pathways

Phenylalanine and its derivatives are involved in several biochemical pathways. They are precursors to tyrosine, another amino acid, which is in turn a precursor to important bioactive molecules such as dopamine, norepinephrine, and epinephrine. These molecules play key roles in various physiological processes, including neurotransmission and the regulation of mood, attention, and stress responses .

Result of Action

The molecular and cellular effects of ®-3-Amino-2-(4-fluorophenyl)propanoic acid are likely to be diverse, given the wide range of processes that involve phenylalanine and its derivatives. These could include effects on protein synthesis, neurotransmission, and other metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-fluorophenyl)propanoic acid can be achieved through various methods. One common approach involves the biocatalytic reduction of ®-3-(4-fluorophenyl)-2-hydroxy propionic acid using specific enzymes in a membrane reactor . This method offers high enantioselectivity and regioselectivity, making it suitable for producing single enantiomers.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(4-fluorophenyl)propanoic acid typically involves large-scale biocatalytic processes. These processes utilize immobilized enzymes to catalyze the reduction reactions under mild conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-3-Amino-2-(4-fluorophenyl)propanoic acid include:

Uniqueness

®-3-Amino-2-(4-fluorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and fluorophenyl groups. This combination of features makes it particularly valuable in enantioselective synthesis and as a probe in biochemical studies .

Properties

IUPAC Name

(2R)-3-amino-2-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCYJBABWRDJSO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid
Reactant of Route 2
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid
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(R)-3-Amino-2-(4-fluorophenyl)propanoic acid
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(R)-3-Amino-2-(4-fluorophenyl)propanoic acid
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(R)-3-Amino-2-(4-fluorophenyl)propanoic acid
Reactant of Route 6
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid

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